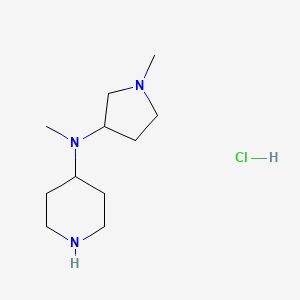
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride is a synthetic compound with the molecular formula C11H23N3·HCl. It is a derivative of piperidine and pyrrolidine, which are both nitrogen-containing heterocycles. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atoms in both the piperidine and pyrrolidine rings.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include methyl iodide for methylation and various catalysts to facilitate the cyclization and substitution reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-pyrrolidone: Another nitrogen-containing heterocycle with different applications.
1-Methyl-3-pyrrolidinol: A structurally similar compound with different functional groups.
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine: The base compound without the hydrochloride salt.
Uniqueness
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride is unique due to its dual ring structure, which imparts specific chemical and biological properties. Its ability to interact with neurotransmitter receptors makes it particularly valuable in neurological research.
Eigenschaften
Molekularformel |
C11H24ClN3 |
|---|---|
Molekulargewicht |
233.78 g/mol |
IUPAC-Name |
N-methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H23N3.ClH/c1-13-8-5-11(9-13)14(2)10-3-6-12-7-4-10;/h10-12H,3-9H2,1-2H3;1H |
InChI-Schlüssel |
CHJLXJJTRKSYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)N(C)C2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


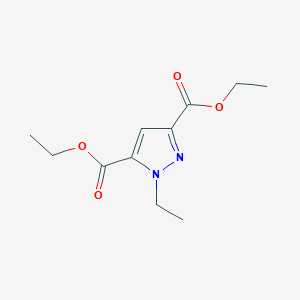
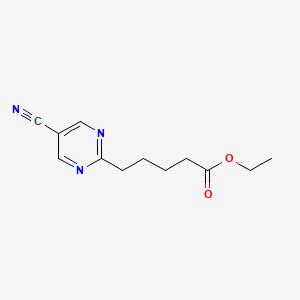
![(5-Aminobenzo[d]isoxazol-3-yl)methanol](/img/structure/B11772746.png)
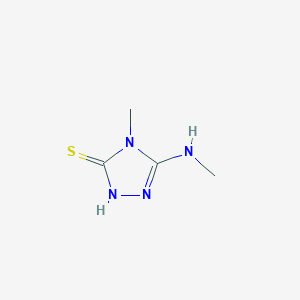
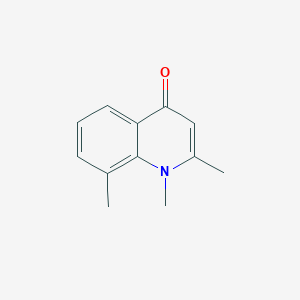
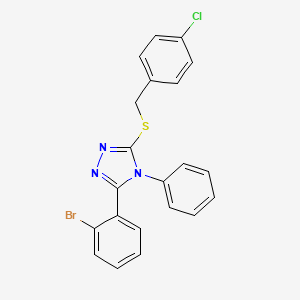


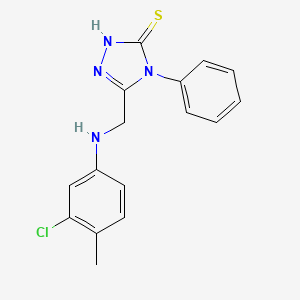
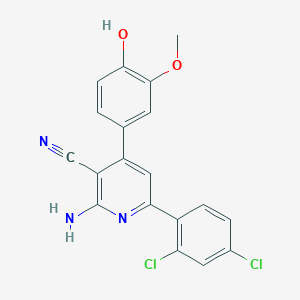
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
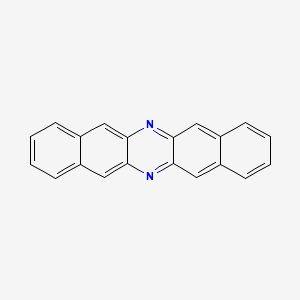

![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)
